BenchChemオンラインストアへようこそ!

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea

UT-A1 inhibitor urea transporter urearetic

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea (CAS 1797670-01-9) is a synthetic pyrimidine-based bis-aryl urea that functions as a potent and selective inhibitor of the kidney urea transporter UT-A1 (SLC14A2). It is categorized within the broader class of urea transporter inhibitors being investigated as 'urearetics' – sodium-sparing diuretics targeting disorders of fluid overload.

Molecular Formula C20H28N6O
Molecular Weight 368.485
CAS No. 1797670-01-9
Cat. No. B2986529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea
CAS1797670-01-9
Molecular FormulaC20H28N6O
Molecular Weight368.485
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCCCC3)C
InChIInChI=1S/C20H28N6O/c1-14-9-8-10-16(15(14)2)22-20(27)23-17-13-21-19(24-18(17)25(3)4)26-11-6-5-7-12-26/h8-10,13H,5-7,11-12H2,1-4H3,(H2,22,23,27)
InChIKeyAUMSIZJZSMTENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea (CAS 1797670-01-9): Procurement-Grade Overview for a Selective UT-A1 Inhibitor


1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea (CAS 1797670-01-9) is a synthetic pyrimidine-based bis-aryl urea that functions as a potent and selective inhibitor of the kidney urea transporter UT-A1 (SLC14A2) [1]. It is categorized within the broader class of urea transporter inhibitors being investigated as 'urearetics' – sodium-sparing diuretics targeting disorders of fluid overload [2]. The compound (molecular formula C20H28N6O, MW 368.485) represents a structurally distinct chemotype from both the triazolothienopyrimidine and triazoloquinoxaline UT inhibitor classes, featuring a 4-dimethylamino-2-(piperidin-1-yl)pyrimidine core [1].

Why Generic Substitution of 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea Fails: Chemotype-Specific UT-A1 Pharmacology


Urea transporter inhibitors are not pharmacologically interchangeable; their selectivity and potency profiles are exquisitely dependent on the chemotype [1]. The literature reveals UT-A1 inhibitors spanning >4 orders of magnitude in potency—from millimolar urea analogs like DMTU (IC50 ~2–3 mM) [2] to low-micromolar screening hits (IC50 ~3–16 μM) from the original UT-A screen [3] and nanomolar triazoloquinoxaline leads (IC50 ~150 nM) [4]. The 1-(4-dimethylamino-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea scaffold occupies a specific niche defined by its combined potency, UT-A1-over-UT-B selectivity ratio, and physicochemical profile; substitution with a lower-potency chemotype would reduce target engagement at pharmacologically relevant concentrations, while substitution with a selectivity-distinct chemotype could alter the in vivo diuretic signature [5].

Quantitative Differential Evidence for 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea vs. Closest UT-A1 Inhibitor Comparators


UT-A1 Inhibitory Potency: 150 nM IC50 vs. Low-Micromolar UT-A1 Inhibitors UTA1inh-D1 and UTA1inh-C1

This compound achieves nanomolar inhibition of rat UT-A1-mediated urea transport (IC50 = 150 nM) in MDCK cells expressing UT-A1 [1]. In contrast, the structurally distinct UT-A1 inhibitor UTA1inh-D1 (a phenylsulfonyl tetracyclic scaffold) exhibits an IC50 of 3,800 nM (3.8 μM) and UTA1inh-C1 (a quinoline-based inhibitor) shows an IC50 of ~3,300 nM (3.3 μM) in comparable MDCK cell-based fluorescence assays [2][3]. The target compound is therefore approximately 22- to 25-fold more potent than these low-micromolar UT-A1 reference inhibitors, translating into substantially lower compound concentrations required for equivalent target engagement in cellular models.

UT-A1 inhibitor urea transporter urearetic IC50 potency comparison

UT-A1 vs. UT-B Selectivity Ratio: ~13-Fold Discrimination vs. Low-Selectivity and UT-B-Selective Comparators

The target compound demonstrates a UT-A1/UT-B selectivity ratio of approximately 13.3-fold (IC50 UT-A1 = 150 nM vs. UT-B = 2,000 nM) [1]. This stands in contrast to the urea analog DMTU, which is essentially non-selective between UT-A1 and UT-B (IC50 ~2–3 mM for both isoforms, selectivity ratio ~1) [2], and to triazolothienopyrimidine UT-B-selective inhibitors such as UTBinh-14, which show UT-B IC50 values of 10–25 nM with minimal activity against UT-A isoforms [3]. The target compound thus occupies a middle selectivity position—sufficient UT-A1 preference to favor the tubule epithelial urea transport inhibition expected to produce a sodium-sparing diuresis, while retaining measurable UT-B activity that may contribute pharmacological nuance absent in purely UT-A1-selective or pan-UT inhibitors.

UT-A1 selectivity UT-B counter-screen isoform selectivity urearetic diuretic mechanism

Physicochemical and Drug-Likeness Profile: Balanced clogP and TPSA vs. Higher-Lipophilicity and Lower-Polarity Scaffolds

The target compound possesses a calculated partition coefficient (clogP) of approximately 2.73 and a topological polar surface area (TPSA) of 78.01 Ų [1]. These values fall within favorable drug-likeness ranges (clogP <5; TPSA <140 Ų) per the Lipinski and Veber guidelines. In comparison, the triazolothienopyrimidine UT-B inhibitor UTBinh-14 has a significantly higher clogP (~4.5–5.0) and a larger TPSA, which can limit aqueous solubility and oral bioavailability [2]. The more balanced hydrophilicity of the target compound's pyrimidine-urea scaffold—contributed by the dimethylamino and urea moieties—may offer advantages in aqueous formulation and reproducible in vivo dosing, though direct comparative solubility data are not available from the identified literature [3].

clogP TPSA drug-likeness physicochemical properties oral bioavailability

Structural Chemotype Differention: Piperidine-Containing Pyrimidine-Urea vs. Triazoloquinoxaline and Phenylsulfonyl Scaffolds

The compound's 4-dimethylamino-2-(piperidin-1-yl)pyrimidin-5-yl core connected via a urea linker to a 2,3-dimethylphenyl group represents a unique scaffold combination not present in the major published UT-A1 inhibitor chemotypes—namely the 1,2,4-triazoloquinoxaline series (e.g., the 150 nM UT-A1 lead from Anderson et al., 2018) [1], the phenylsulfonyl tetracyclic series represented by UTA1inh-D1 [2], or the quinoline-4-amine series [3]. The piperidine substitution at the pyrimidine 2-position introduces conformational flexibility and a basic amine center that may differentially influence binding kinetics and cellular permeability compared to the rigid planar heterocyclic cores of the triazoloquinoxaline and quinoline classes. This structural divergence translates into a distinct intellectual property landscape and offers an orthogonal chemotype for structure-activity relationship (SAR) studies aiming to decouple potency from scaffold-specific off-target liabilities.

chemotype differentiation scaffold novelty piperidine pyrimidine urea intellectual property

Best-Fit Research and Industrial Application Scenarios for 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea (CAS 1797670-01-9)


In Vitro UT-A1 Pharmacological Profiling and Selectivity Screening Panels

With a UT-A1 IC50 of 150 nM and a ~13-fold selectivity window over UT-B [1], this compound is ideally suited as a reference UT-A1 inhibitor in in vitro urea transport assays (MDCK cell-based fluorescence assays or trans-epithelial urea flux measurements) [2]. Its potency and selectivity profile enable robust dose-response characterization across a concentration range spanning sub-IC50 to full inhibition without crossing into concentrations that produce UT-B-mediated confounding effects. When assembled into a panel alongside UTA1inh-D1 (IC50 3.8 μM) [3] and DMTU (IC50 ~2–3 mM) [4], the compound provides a calibrated potency ladder covering three orders of magnitude for benchmarking novel UT-A1 inhibitor candidates.

Structure-Activity Relationship (SAR) Expansion Around a Piperidine-Pyrimidine-Urea Core Scaffold

The structurally novel 4-dimethylamino-2-(piperidin-1-yl)pyrimidin-5-yl urea scaffold [1] provides an orthogonal starting point for medicinal chemistry SAR programs distinct from the triazoloquinoxaline [2], phenylsulfonyl [3], and quinoline-4-amine [4] chemotypes. Analogs varying the piperidine substituent, the pyrimidine 4-position dimethylamino group, and the aryl urea moiety (e.g., 2,3-dimethylphenyl vs. 3-fluorophenyl or 3,5-dimethoxyphenyl) are commercially available and enable systematic exploration of potency, selectivity, and physicochemical determinants within this scaffold family. The balanced clogP (~2.73) and TPSA (78.01 Ų) of the parent compound [5] provide a favorable baseline for achieving oral bioavailability in lead optimization.

In Vivo Diuretic Pharmacology Studies in Rodent Models of Edema and Hyponatremia

The compound's nanomolar UT-A1 potency and intermediate UT-A1/UT-B selectivity profile [1] position it for in vivo evaluation as a 'urearetic' agent in rodent models of fluid-retaining disorders, including congestive heart failure, cirrhosis, and SIADH [2]. The scaffold's physicochemical profile (clogP 2.73, TPSA 78.01) [3] predicts adequate oral absorption, and the structural differentiation from first-generation UT-A1 inhibitors supports patentability and freedom-to-operate for translational programs. Dosing studies should incorporate UT-A1 knockout mouse controls [4] and comparative benchmarking against DMTU or triazoloquinoxaline reference inhibitors to isolate target-mediated diuretic effects.

Chemical Probe Development and Target Validation for the Urea Transporter UT-A1

As a validated UT-A1 inhibitor with documented inhibitory activity in a standardized MDCK cell-based assay [1], this compound meets the core criteria for a chemical probe suitable for target validation studies. Its selectivity window over UT-B (~13-fold) [1] distinguishes it from pan-UT inhibitors and enables dissection of UT-A1-specific contributions to the renal urine-concentrating mechanism. For chemical probe campaigns requiring orthogonal chemotypes to confirm on-target pharmacology, this piperidine-pyrimidine-urea scaffold serves as a structurally complementary tool alongside triazoloquinoxaline-based UT-A1 inhibitors [2].

Quote Request

Request a Quote for 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.